molecular formula C6H8N2O2 B13117722 6-Methoxy-1-methylpyrimidin-2(1H)-one

6-Methoxy-1-methylpyrimidin-2(1H)-one

Cat. No.: B13117722
M. Wt: 140.14 g/mol
InChI Key: VVPIVAIJOGQWIJ-UHFFFAOYSA-N
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Description

6-Methoxy-1-methylpyrimidin-2(1H)-one is a functionalized pyrimidin-2(1H)-one derivative of high interest in medicinal chemistry and drug discovery . This compound serves as a valuable synthetic intermediate and a core scaffold for the development of novel bioactive molecules. Heterocyclic structures like the pyrimidin-2(1H)-one core are recognized as privileged scaffolds in pharmaceutical research, meaning they are capable of providing high-affinity ligands for a diverse range of biological receptors . Specifically, related naphthyridin-2(1H)-one systems, which share structural similarities with this compound, have been extensively studied and are featured in over 17,000 compounds and numerous patents, primarily for their application as tyrosine kinase inhibitors in oncology . Furthermore, the 2-pyridone and 2-pyrimidone structural motif is found in compounds investigated for a variety of therapeutic areas, including use as positive allosteric modulators for cognitive impairment, and in anti-inflammatory and analgesic applications . Researchers can utilize this chemical building block to explore structure-activity relationships (SAR) and develop new candidates for various disease targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

6-methoxy-1-methylpyrimidin-2-one

InChI

InChI=1S/C6H8N2O2/c1-8-5(10-2)3-4-7-6(8)9/h3-4H,1-2H3

InChI Key

VVPIVAIJOGQWIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=NC1=O)OC

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 6 Methoxy 1 Methylpyrimidin 2 1h One and Its Derivatives

Reactions with Nucleophiles and Recyclization Pathways

The pyrimidinone ring can undergo reactions with nucleophiles, which in some cases can lead to ring-opening and subsequent recyclization to form new heterocyclic systems. The susceptibility of the ring to nucleophilic attack is influenced by the substitution pattern and the reaction conditions.

One notable transformation pathway involves the quaternization of a pyrimidine (B1678525) nitrogen atom, which activates the ring towards nucleophilic attack. For instance, the reaction of a 4-amino-5-ethoxycarbonylpyrimidinium salt with primary amines like methylamine (B109427) or benzylamine (B48309) has been shown to result in a recyclization process. This process, known as the Kost-Sagitullin rearrangement, involves the opening of the pyrimidine ring at the N(1)-C(6) bond, followed by rotation and re-cyclization to yield a pyridine (B92270) derivative. researchgate.net This type of C-C recyclization represents a significant transformation of the pyrimidine core.

In a related context, studies on 6-methyl-beta-nitropyridin-2-ones, which share the pyridone core structure, have demonstrated that conversion to their methoxy (B1213986) derivatives allows for N-phenacylation. nih.gov The resulting N-phenacyl derivatives can then undergo base- or acid-catalyzed cyclizations and rearrangements. For example, treatment of an N-phenacyl derivative with sodium methoxide (B1231860) can lead to the destruction of an intermediate oxazolium ring and the formation of a new pyrrole (B145914) ring, resulting in a 5-methoxy-8-nitroindolizine. nih.gov

The pyrimidine ring itself can be opened under certain conditions without the need for enzymatic catalysis. For example, dihydrouridine, a modified pyrimidine found in tRNA, can undergo ring opening through hydrolysis at high temperatures and basic pH. umich.edu This reaction proceeds via the attack of a hydroxide (B78521) ion at the C4 position of the dihydrouracil (B119008) ring. umich.edu

The table below summarizes the outcomes of selected reactions of pyrimidinone and pyridinone derivatives with nucleophiles that lead to recyclization.

Starting MaterialNucleophile/ReagentProductReaction Type
4-Amino-2-benzyl-1-methyl-5-ethoxycarbonylpyrimidinium iodideMethylamineMethylimine of 2-amino-4-hydroxy-6-methylamino-5-phenylpyridine-3-carbaldehydeRecyclization (Kost-Sagitullin rearrangement) researchgate.net
N-Phenacyl-4,6-dimethyl-5-nitropyridin-2-one derivativeSodium Methoxide (MeONa)5-Methoxy-8-nitroindolizineRecyclization with ring transformation nih.gov
4,6-dichloro-2-(methylthio)pyrimidineTriethylamineN,N-diethyl-6-chloro-2-(methylthio)pyrimidin-4-amineNucleophilic Aromatic Substitution mdpi.com

Oxidation Reactions in Pyridinone Systems

The oxidation of pyridinone and pyrimidinone systems can be complex, with the outcome depending on the oxidant and the specific structure of the substrate. While specific studies on the oxidation of 6-Methoxy-1-methylpyrimidin-2(1H)-one are not extensively documented in the literature, the general reactivity of related systems provides some insights.

One potential site of oxidation in pyrimidine derivatives is the ring nitrogen atom. For example, 2-substituted pyrimidines can be oxidized at one of the nitrogen atoms to form the corresponding N-oxide. researchgate.net This transformation introduces a new functional group that can influence the subsequent reactivity of the heterocyclic ring.

A more synthetically oriented oxidative process involves the transformation of cyclopentenone derivatives into pyridones. This is achieved through an oxidative amination protocol where a silyl (B83357) enol ether of the cyclopentenone is treated with an oxidant like (diacetoxyiodo)benzene (B116549) (PIDA) and a nitrogen source such as ammonium (B1175870) carbamate. chemrxiv.org This process involves the insertion of a nitrogen atom into the carbon skeleton followed by aromatization to yield the pyridone ring. chemrxiv.org While this is a method for the synthesis of pyridones rather than a reaction of them, it highlights the utility of oxidative conditions in the chemistry of these heterocycles.

The following table outlines key aspects of oxidation reactions relevant to pyridinone systems.

Substrate TypeOxidant/ReagentProduct TypeKey Transformation
2-Substituted PyrimidinePeroxy acids (e.g., m-CPBA)Pyrimidine N-oxideN-oxidation researchgate.net
Cyclopentenone silyl enol ether(Diacetoxyiodo)benzene (PIDA), Ammonium carbamatePyridoneOxidative amination and ring expansion chemrxiv.org

Photochemical Transformations and Cycloadditions in Pyridinone/Isoquinolinone Systems

The conjugated π-system of pyrimidinones (B12756618) makes them suitable candidates for photochemical reactions, including cycloadditions and ring-opening processes. These reactions are typically initiated by the absorption of UV light, which promotes the molecule to an excited state with altered reactivity.

One of the well-studied photochemical reactions of pyrimidine bases like uracil (B121893) and thymine (B56734) is the [2+2] photocycloaddition with alkenes. nih.govacs.org This reaction, which is relevant to DNA photodamage, proceeds from the triplet excited state of the pyrimidine and leads to the formation of a cyclobutane (B1203170) ring. nih.govacs.org The quantum yields for these reactions can be low, suggesting the presence of competing physical quenching processes. nih.govacs.org

In addition to cycloadditions, pyrimidin-2(1H)-ones can undergo photochemical ring-opening. For instance, the irradiation of 1-aryl-4,6-disubstituted pyrimidin-2(1H)-ones in the presence of amines can lead to the formation of arylimine products. rsc.org This transformation is proposed to proceed through a Norrish Type I cleavage of the ArN–CO bond, which generates an isocyanate intermediate that is subsequently trapped by the amine. rsc.org

The photochemical reactivity of related pyrimidine-2-thione derivatives has also been explored. Irradiation of these compounds in the presence of alkynes can lead to the formation of thiol derivatives through the ring cleavage of an intermediate thietene. tsijournals.comresearchgate.net

The table below summarizes representative photochemical transformations of pyrimidinone and related systems.

SubstrateReactantProduct TypeReaction Type
Uracil or ThymineCyclopenteneCyclobutane adduct[2+2] Photocycloaddition nih.govacs.org
1-Aryl-4,6-disubstituted pyrimidin-2(1H)-onePrimary or secondary amineAryliminePhotochemical ring-opening and trapping rsc.org
Pyrimidine-2-thione derivativeAlkyneThiol derivativePhotocycloaddition followed by ring cleavage tsijournals.comresearchgate.net

Site-Selective Functionalization of Pyridinium (B92312) Derivatives via Photocatalysis

Visible-light photocatalysis has emerged as a powerful tool for the site-selective functionalization of heteroaromatic compounds, including pyridinium and pyrimidinone derivatives. These methods often proceed under mild, transition-metal-free conditions and allow for the introduction of a variety of functional groups with high regioselectivity.

A notable example is the site-selective functionalization of pyridinium derivatives with phosphinoyl and carbamoyl (B1232498) radicals using quinolinone as an organic photocatalyst. nih.gov This system, driven by visible light, allows for a switch in selectivity from the C4 to the C2 position simply by changing the radical source. nih.gov The carbamoyl radical, for instance, preferentially attacks the C2 position due to an electrostatic interaction between its oxo functionality and the positively charged nitrogen of the pyridinium ring. nih.gov

The functionalization of pyrimidin-2(1H)-ones has also been achieved using visible-light organophotocatalysis. A hydroaminoalkylation of pyrimidin-2(1H)-ones has been reported using an acridinium (B8443388) dye as the photocatalyst. researchgate.net This reaction, which proceeds via an aza-Giese-type mechanism, allows for the synthesis of a diverse set of Biginelli-type 3,4-dihydropyrimidin-2(1H)-ones. researchgate.net

Furthermore, a photochemical organocatalytic method has been developed for the functionalization of pyridines with radicals derived from allylic C-H bonds. nih.govresearchgate.netacs.org This process utilizes a dithiophosphoric acid that acts as a Brønsted acid for pyridine protonation, a single electron transfer reductant for the pyridinium ion, and a hydrogen atom abstractor for the allylic substrate. nih.govacs.org This leads to the coupling of pyridinyl and allylic radicals with high regioselectivity. nih.govacs.org

The following table provides an overview of site-selective functionalization reactions of pyridinium and pyrimidinone derivatives via photocatalysis.

SubstrateRadical Source/ReagentPhotocatalystProductPosition of Functionalization
Pyridinium derivativePhosphinoyl radicalQuinolinoneC4-Phosphinoylated pyridineC4 nih.gov
Pyridinium derivativeCarbamoyl radicalQuinolinoneC2-Carbamoylated pyridineC2 nih.gov
Pyrimidin-2(1H)-oneN-Boc protected aminoalkyl trifluoroborateAcridinium dye3,4-Dihydropyrimidin-2(1H)-oneC4 researchgate.net
PyridineAllylic C-H bond containing compoundDithiophosphoric acidAllylated pyridineC4 or C6 depending on substituents acs.org

Structural Characterization and Elucidation of 6 Methoxy 1 Methylpyrimidin 2 1h One and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. This method has been instrumental in understanding the structural nuances of 6-Methoxy-1-methylpyrimidin-2(1H)-one derivatives.

Molecular Conformation and Dihedral Angle Determination

The conformation of a molecule is defined by the spatial arrangement of its atoms, which can be described by torsion or dihedral angles. For derivatives of this compound, X-ray diffraction studies have provided detailed information about their preferred conformations in the solid state.

For instance, in the derivative methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, the molecule adopts a twisted conformation. The dihedral angle between the mean planes of the benzimidazole (B57391) and pyrimidine (B1678525) rings is a significant 84.11 (3)°. iucr.orgiucr.orgnih.gov This pronounced twist is a key feature of its molecular structure. The C2—N1—C10—C11 torsion angle in this derivative has been determined to be -87.61 (6)°. nih.gov

In another related structure, 2-amino-4-methoxy-6-methylpyrimidin-1-ium picrate (B76445), the methoxy (B1213986) group is nearly coplanar with the pyridine (B92270) ring, with a C6B-O1B-C5B-N3B torsion angle of -0.63 (19)°. nih.gov This planarity suggests significant electronic conjugation between the methoxy group and the pyrimidine ring. The dihedral angle between the mean planes of the benzene (B151609) and pyridine rings in this salt is a much smaller 3.10°. nih.gov

Investigation of Disorder Phenomena in Crystal Structures

Disorder in crystallography refers to a situation where a molecule or a part of it occupies more than one position in the crystal lattice. This phenomenon has been observed in derivatives of this compound.

In the case of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, both the carboxylate group and the 5-methyl group on the pyrimidine ring exhibit partial disorder. iucr.orgiucr.orgnih.gov This means that these groups are found in slightly different orientations within the crystal structure. The observation of disorder can provide insights into the conformational flexibility of the molecule.

Another example is seen in 2-amino-4-methoxy-6-methylpyrimidin-1-ium picrate, where one of the o-nitro groups in the picrate anion is disordered. The major occupancy component of this nitro group is twisted by -29.0 (2)° from the mean plane of the benzene ring. nih.gov

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. These interactions are crucial for the stability of the crystal lattice. In pyrimidinone derivatives, hydrogen bonding and other weak interactions play a significant role. acs.org

In the crystal structure of 4-hydroxy-6-methylpyridin-2(1H)-one, which is structurally related to the target compound, molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming a zigzag array. researchgate.net Similarly, in 4,6-dimethyl-5-nitro-1H-pyridin-2-one, molecules form centrosymmetric dimers through N—H⋯O hydrogen bonds. researchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov For various heterocyclic compounds, this analysis has confirmed the importance of H-atom contacts, such as H⋯O/O⋯H, H⋯H, and H⋯C/C⋯H interactions, which are indicative of van der Waals forces and hydrogen bonding. nih.gov

Theoretical Structural Optimization and Validation

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for optimizing molecular structures and validating experimental findings. jacsdirectory.comijcce.ac.irphyschemres.org These methods allow for the study of isolated molecules in the gas phase, providing insights that complement solid-state experimental data. physchemres.org

For methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, DFT calculations revealed that the optimized molecular structure is very similar to the conformation of the minor component of the disordered structure observed in the crystal. iucr.orgnih.gov An overlay of the crystal structure and the DFT-optimized structure showed a close resemblance, particularly in the benzimidazole moiety. iucr.org The DFT-optimized structure also highlighted a short intramolecular C—H⋯O contact. iucr.orgnih.gov

DFT calculations have been widely used to predict various molecular properties of pyrimidine derivatives. jacsdirectory.comijcce.ac.irphyschemres.org For instance, the geometry of a molecule can be optimized using methods like B3LYP with a suitable basis set, such as 6-311G(d,p). jacsdirectory.com These calculations can predict bond lengths and angles, which can then be compared with experimental X-ray diffraction data. nih.gov

The combination of experimental X-ray crystallography and theoretical DFT calculations provides a comprehensive understanding of the structural and electronic properties of this compound and its derivatives. iucr.org

Below is a table summarizing some of the key structural parameters discussed:

Compound/DerivativeDihedral/Torsion AngleValue (°)Reference
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylateDihedral angle between benzimidazole and pyrimidine rings84.11 (3) iucr.orgiucr.orgnih.gov
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylateC2—N1—C10—C11 torsion angle-87.61 (6) nih.gov
2-amino-4-methoxy-6-methylpyrimidin-1-ium picrateC6B-O1B-C5B-N3B torsion angle-0.63 (19) nih.gov
2-amino-4-methoxy-6-methylpyrimidin-1-ium picrateDihedral angle between benzene and pyridine rings3.10 nih.gov

Computational Chemistry and Quantum Mechanical Studies on 6 Methoxy 1 Methylpyrimidin 2 1h One and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting molecular properties with a favorable balance between accuracy and computational cost. The B3LYP hybrid functional, often paired with basis sets like 6-311++G(d,p), is commonly employed for these calculations, providing reliable results for a wide range of organic molecules, including pyrimidine (B1678525) derivatives.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. For pyrimidinone derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for molecules with rotatable bonds, such as the methoxy (B1213986) and methyl groups in 6-Methoxy-1-methylpyrimidin-2(1H)-one. By rotating these groups and calculating the energy at each step, a potential energy surface can be mapped to identify the most stable conformers. For analogous pyrimidinone systems, studies have shown that the pyrimidine ring is typically planar, with the substituents adopting conformations that minimize steric hindrance.

Below is a representative table of optimized geometrical parameters for a generic pyrimidinone derivative, illustrating the type of data obtained from DFT calculations.

ParameterBond Length (Å)Bond Angle (°)
N1-C21.38
C2-O21.23
C2-N31.39
N3-C41.35
C4-C51.42
C5-C61.36
C6-N11.37
N1-C2-N3
C2-N3-C4
N3-C4-C5
C4-C5-C6
C5-C6-N1
C6-N1-C2

Note: These are illustrative values for a generic pyrimidinone core and would be expected to be similar for this compound.

Vibrational Frequency Calculations and Spectral Assignment

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the theoretical method.

The spectral assignment involves correlating each calculated vibrational mode with specific molecular motions, such as stretching, bending, and torsional vibrations of different functional groups. For this compound, characteristic vibrational modes would include the C=O stretching of the pyrimidinone ring, C-N stretching, C-H stretching of the methyl and methoxy groups, and various ring deformation modes.

A table of selected calculated and experimental vibrational frequencies for a pyrimidinone analog is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(C=O)16801675Carbonyl stretch
ν(C-N)13501345C-N stretch
ν(C-H) aromatic31003095Aromatic C-H stretch
ν(C-H) methyl29502945Methyl C-H stretch
δ(C-H)14501448C-H bend

Note: These are representative values and assignments for a pyrimidinone analog.

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For pyrimidinone derivatives, the HOMO is typically a π-orbital delocalized over the pyrimidine ring, while the LUMO is a π*-orbital. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

The following table presents typical HOMO, LUMO, and energy gap values for a pyrimidinone analog, calculated using DFT.

ParameterEnergy (eV)
E(HOMO)-6.5
E(LUMO)-1.2
HOMO-LUMO Gap (ΔE)5.3

Note: These are illustrative values for a pyrimidinone analog.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating areas of low electron density that are prone to nucleophilic attack. Green and yellow regions represent intermediate potentials.

For this compound, the MEP map would be expected to show a negative potential (red) around the carbonyl oxygen atom, making it a likely site for interaction with electrophiles. The regions around the hydrogen atoms of the methyl groups would likely exhibit a positive potential (blue).

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonds and lone pairs. It allows for the investigation of charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which can be quantified by second-order perturbation theory.

These interactions, known as hyperconjugation, contribute to the stability of the molecule. NBO analysis can reveal the delocalization of electron density from lone pairs or bonding orbitals into antibonding or Rydberg orbitals. For this compound, NBO analysis would likely show significant delocalization of the lone pairs on the nitrogen and oxygen atoms into the π* orbitals of the pyrimidine ring, contributing to its aromatic character and stability.

A sample NBO analysis table for a pyrimidinone analog might include the following data:

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) N1π(C2-N3)15.2
LP(1) O2σ(N1-C2)5.8
π(C5-C6)π*(N3-C4)20.5

Note: E(2) represents the stabilization energy due to the donor-acceptor interaction. These are illustrative values.

Dipole Moment and Polarizability Calculations

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a tensor quantity, and its average value is often reported. The mean polarizability is an important parameter for understanding non-covalent interactions and the response of the molecule to its environment.

For this compound, the presence of electronegative oxygen and nitrogen atoms would result in a significant dipole moment. The calculated values for a similar pyrimidinone analog are presented below.

PropertyCalculated Value
Dipole Moment (Debye)3.5
Mean Polarizability (a.u.)85.0

Note: These are representative values for a pyrimidinone analog.

Non-Linear Optical (NLO) Properties

Computational studies have become instrumental in the exploration of new materials with significant Non-Linear Optical (NLO) properties, which are crucial for applications in optical data processing, optoelectronics, and photonic devices. nih.gov Pyrimidine derivatives, such as this compound, are of particular interest. The inherent π-deficient and electron-withdrawing nature of the pyrimidine core makes it an ideal framework for designing molecules with substantial NLO responses. nih.gov

Theoretical investigations, primarily using Density Functional Theory (DFT), allow for the calculation of key NLO parameters. researchgate.net These parameters include the electric dipole moment (μ), linear polarizability (α), and, most importantly, the first (β) and second-order (γ) hyperpolarizabilities. nih.govresearchgate.net These calculations are often performed with functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p). nih.govresearchgate.net The magnitude of these properties, particularly the hyperpolarizability, indicates the potential of a molecule for applications like second-harmonic generation (SHG).

The delocalization of π-electrons within the molecular structure is a primary cause of polarization in organic NLO materials. nih.gov By strategically modifying the pyrimidine scaffold with different electron-donating and electron-withdrawing groups, the intramolecular charge transfer (ICT) can be enhanced, leading to significantly improved NLO properties. nih.gov Computational models can predict how these substitutions will affect the polarizability and hyperpolarizability, guiding experimental efforts to synthesize novel NLO materials. nih.govresearchgate.net For instance, studies on pyrimidine analogs have shown that the crystalline environment can significantly enhance NLO behavior. nih.govresearchgate.net

Table 1: Calculated NLO Properties of Pyrimidinone Analogs (Illustrative Data)

Compound Dipole Moment (μ) (Debye) Mean Polarizability <α> (a.u.) First Hyperpolarizability (β) (a.u.)
Pyrimidin-2(1H)-one 3.5 75.8 150.2
1-Methylpyrimidin-2(1H)-one 3.9 82.3 185.6
This compound 4.2 95.1 250.9
6-Amino-1-methylpyrimidin-2(1H)-one 4.8 93.5 310.4

Note: These are hypothetical values for illustrative purposes based on general principles.

Thermodynamic Parameters and Stability Investigations

Quantum mechanical calculations are a powerful tool for determining the thermodynamic properties of molecules, providing insights into their stability and reactivity. For this compound and its analogs, computational methods like DFT can be used to calculate fundamental thermodynamic parameters at various temperatures. rsc.org These parameters include the zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G).

The computed total energy and related thermodynamic data are crucial for confirming the stability of a particular molecular structure compared to its isomers or conformers. rsc.org By comparing the Gibbs free energy of different structures, researchers can predict the most stable form of the molecule under specific conditions. This is particularly important in synthesis, where multiple products could potentially be formed. These theoretical calculations provide a reliable foundation for understanding the energetic landscape of chemical reactions involving pyrimidinone derivatives.

Table 2: Calculated Thermodynamic Parameters for this compound at 298.15 K (Illustrative Data)

Parameter Value Unit
Zero-Point Vibrational Energy 105.75 kcal/mol
Enthalpy (H) -450.23 Hartree
Entropy (S) 95.34 cal/mol·K
Gibbs Free Energy (G) -450.28 Hartree

Note: These are hypothetical values for illustrative purposes based on standard computational outputs.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding)

The arrangement of molecules in the solid state is governed by intermolecular interactions, with hydrogen bonding being one of the most significant forces. Computational studies are essential for analyzing the complex network of these interactions in crystals of this compound and its analogs. The formation of hydrogen bonds is a key factor in the self-assembly and molecular recognition processes that dictate the final crystal structure.

In this compound, the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. In analogs that contain N-H groups, these can act as hydrogen bond donors. researchgate.net Computational techniques such as Hirshfeld surface analysis and 2D-fingerprint plots can be employed to visualize and quantify these key interactions within the crystal lattice. nih.govresearchgate.net Understanding these bonding preferences is crucial for crystal engineering, where the goal is to design materials with specific physical properties by controlling their crystal packing. researchgate.net

Table 3: Potential Hydrogen Bonding Interactions in Analogs of this compound

Donor Acceptor Typical Calculated Distance (Å)
N-H O=C 1.8 - 2.2
N-H N (ring) 2.0 - 2.4
C-H O=C 2.3 - 2.7
C-H O (methoxy) 2.4 - 2.8

Note: These values are typical ranges observed in computational studies of similar heterocyclic compounds.

Analysis of Charge Distribution and Delocalization

The distribution of electrons within a molecule is fundamental to its chemical behavior and physical properties. Computational methods provide detailed insight into the charge distribution and electron delocalization in this compound. Natural Bond Orbital (NBO) analysis is a widely used technique to investigate hyperconjugative interactions and quantify the charge on each atom. rsc.org This analysis reveals the flow of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals, which stabilizes the molecule.

Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs), is critical. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular reactivity and is directly related to the electronic absorption properties of the compound. nih.gov A smaller energy gap generally corresponds to higher reactivity and can be associated with enhanced NLO properties. Molecular Electrostatic Potential (MEP) maps are also calculated to visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a guide to its reactive sites. researchgate.net

Table 4: Calculated NBO Charges on Key Atoms of this compound (Illustrative Data)

Atom Calculated Charge (e)
O (C=O) -0.65
N1 -0.42
C2 +0.75
N3 -0.48
C6 +0.35
O (Methoxy) -0.58

Note: These are hypothetical values for illustrative purposes, representing typical charge distributions in such systems.

Structure Activity Relationship Sar Studies and Derivative Design for Pyrimidinones

Design Principles for Pyrimidinone-Based Scaffolds in Medicinal Chemistry

The pyrimidinone core is a prominent example of a "privileged scaffold" in medicinal chemistry. This concept refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them valuable starting points for drug discovery. pageplace.deresearchgate.net The utility of the pyrimidine (B1678525) scaffold stems from its structural resemblance to purines, the essential building blocks of DNA and RNA. This bioisosteric relationship allows pyrimidine-based compounds to be recognized by and interact with a wide range of biological macromolecules, including enzymes like kinases. nih.gov

Key design principles for utilizing pyrimidinone-based scaffolds include:

Hydrogen Bonding Capability : The nitrogen atoms within the pyrimidine ring and the carbonyl group of the pyrimidinone act as key hydrogen bond acceptors and donors. These interactions are fundamental for anchoring the molecule within the active site of a target protein. nih.gov

Structural Rigidity and Planarity : The aromatic nature of the pyrimidine ring provides a rigid and defined three-dimensional structure. This pre-organization reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Vectors for Diversification : The pyrimidinone core offers multiple positions (the nitrogen atom and various carbon atoms on the ring) where different chemical substituents can be introduced. This allows chemists to systematically modify the molecule's properties to optimize its interaction with a specific target and improve its drug-like characteristics. nih.gov Rapid and efficient chemical reactions that enable structural modifications are highly valuable for creating diverse sets of derivatives for SAR studies. nih.gov

The pyrimidine scaffold is a common component in a variety of approved drugs and natural products, underscoring its importance and versatility in medicinal chemistry. nih.gov Its ability to serve as a modular platform for generating large libraries of compounds makes it ideal for high-throughput screening campaigns and the development of targeted therapies. nih.gov

Impact of Substituent Effects on Reactivity and Biological Activity

Electronic Effects : The electron density of the pyrimidine ring can be tuned by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (e.g., nitro, cyano, halo) : These groups decrease the electron density of the ring, making it more susceptible to nucleophilic attack. In the context of biological activity, EWGs can influence pKa, hydrogen bonding potential, and metabolic stability. For instance, the presence of a chlorine atom on the pyrimidine ring has been shown to be a key factor in the inhibitory activity of certain derivatives against enzymes. journalagent.comnih.gov

Electron-Donating Groups (e.g., amino, methoxy) : These groups increase the ring's electron density. A methoxy (B1213986) group, such as the one in 6-Methoxy-1-methylpyrimidin-2(1H)-one, can influence the molecule's conformation and ability to form specific hydrogen bonds, thereby affecting its binding affinity.

Steric Effects : The size and shape of substituents play a crucial role in determining how a molecule fits into the binding pocket of a protein.

Bulky Groups : Large substituents can create steric hindrance, which may either prevent the molecule from binding to an off-target protein (enhancing selectivity) or block a site of metabolic degradation (improving stability).

Small Groups : Smaller substituents, like a methyl group, may be necessary to fit into a constrained hydrophobic pocket within the target enzyme. Studies on dihydroorotate dehydrogenase inhibitors have shown that there is a strict steric limitation at the 5-position of the pyrimidine ring, where a substituent larger than a methyl group can lead to a loss of activity. nih.gov

The interplay of these effects is complex. For example, in a study of pyrimidine derivatives inhibiting Glutathione S-transferase (GST), the position of a chlorine substituent had a dramatic effect on activity. 4-amino-2-chloropyrimidine was found to be a much more potent inhibitor than 4-amino-6-chloropyrimidine, demonstrating that even with the same substituents, the specific arrangement dictates the biological outcome. journalagent.com

SAR for Specific Biological Target Interactions (e.g., Enzyme Inhibition)

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of pyrimidinone-based inhibitors against specific enzymes. By systematically altering the substituents on the pyrimidinone scaffold and measuring the corresponding changes in inhibitory activity, researchers can build a detailed map of the molecular interactions required for efficacy.

Inhibition of Methionine Aminopeptidases (MetAPs) MetAPs are enzymes crucial for cell proliferation, making them attractive targets for anticancer drugs. SAR studies on a class of pyridinylpyrimidine inhibitors of human MetAP1 (HsMetAP1) revealed several key determinants for activity and selectivity. nih.gov

Core Structure : The 5-chloro-6-methyl-2-pyridin-2-ylpyrimidine moiety was identified as the minimum structural unit required for inhibiting HsMetAP1. nih.gov

Pyridine (B92270) Ring Substitution : A chloro substituent at the 5'-position of the pyridine ring was found to enhance the inhibitory potency against HsMetAP1. nih.gov

Side Chain Modification : The addition of long side chains at the C4 position of the pyrimidine ring was essential for achieving high selectivity for HsMetAP1 over the related HsMetAP2 enzyme. nih.gov

Inhibition of Dihydroorotate Dehydrogenase (DHO-dehase) DHO-dehase is a key enzyme in the de novo pyrimidine biosynthetic pathway and a target for tumor inhibitors. SAR studies on pyrimidine analogs as DHO-dehase inhibitors established that the intact amide and imide groups of the pyrimidine ring and a carboxylic acid at the 6-position are required for significant enzyme inhibition. nih.gov Substituting the carboxylic acid with other acidic groups like sulfonamide or tetrazole was not as effective, indicating a strong preference by the enzyme. nih.gov

Inhibition of Glutathione S-Transferase (GST) GST is an enzyme involved in detoxification, and its inhibition is a strategy in cancer therapy. A study on the in vitro inhibition of GST by various pyrimidine derivatives highlighted the critical role of substituent positioning.

Inhibitory Effects of Pyrimidine Derivatives on GST Enzyme journalagent.com
CompoundIC₅₀ (µM)Kᵢ (µM)Inhibition Type
4-amino-2,6-dichloropyrimidine0.080.047 ± 0.0015Noncompetitive
4-amino-2-chloropyrimidine0.120.081 ± 0.0101Noncompetitive
4-amino-6-chloropyrimidine0.450.272 ± 0.1764Noncompetitive

As shown in the table, the presence and position of chlorine atoms significantly impact inhibitory potency. 4-amino-2-chloropyrimidine showed an IC₅₀ value nearly four times lower than its isomer, 4-amino-6-chloropyrimidine, indicating a much stronger inhibition effect. journalagent.com

Bioisosteric Replacements Involving the Pyridinone/Pyrimidinone Moiety

Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or a group of atoms in a molecule is exchanged for another with similar physical or chemical properties. This is done to improve potency, selectivity, decrease toxicity, or alter pharmacokinetic properties while maintaining the desired biological activity. cambridgemedchemconsulting.com The pyrimidinone moiety is often involved in such strategies, both as a replacement for other groups and as a scaffold that can be replaced.

Pyrimidinone as a Phenyl Bioisostere : Aromatic rings like phenyl groups are common in drugs but are often sites of metabolic degradation by cytochrome P450 (CYP) enzymes. Replacing a phenyl ring with a pyrimidine or pyridinone ring can be an effective strategy to block metabolism. The introduction of nitrogen atoms increases polarity and reduces the electron density of the ring, making it less susceptible to oxidation. cambridgemedchemconsulting.com This change can also improve water solubility and reduce off-target effects like hERG channel inhibition. cambridgemedchemconsulting.com

Replacement of the Pyrimidinone Moiety : In some cases, the pyrimidinone ring itself may be replaced to fine-tune a molecule's properties. Various heterocyclic rings can serve as bioisosteres for the pyrimidinone core. For example, pyridone is a classic isosteric replacement. nih.gov Other five- and six-membered heteroaromatic rings can also be considered, depending on the specific interactions required for biological activity.

An example of this strategy was showcased in the development of mesoionic pyrido[1,2-a]pyrimidinone insecticides. Researchers applied a bioisosteric replacement strategy by evaluating a variety of mesoionic bicyclic ring scaffolds to optimize the insecticidal activity of the lead compounds. nih.gov

Common Bioisosteric Replacements for Aromatic Moieties cambridgemedchemconsulting.comcambridgemedchemconsulting.com
Original MoietyBioisosteric ReplacementPotential Advantage
PhenylPyridyl, PyrimidinylImproved metabolic stability, increased solubility, reduced CYP inhibition
Pyridine-N-oxidePyridone, 2-DifluoromethylpyridineMaintain or enhance biological activity with altered physicochemical properties
Benzene (B151609)Thiophene, Furan, PyrazoleModulate lipophilicity and target interactions

Strategies for Modifying Derivatives to Enhance Desired Properties

Modifying a lead compound based on a pyrimidinone scaffold is a critical step in drug development aimed at enhancing desired properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. Several chemical strategies are employed to achieve this.

Late-Stage Functionalization : This approach involves introducing new functional groups into a complex, pre-existing pyrimidinone-containing molecule in the final steps of a synthesis. This allows for the rapid generation of a diverse set of analogs from a common advanced intermediate, which is highly efficient for exploring the SAR of complex structures. nih.gov

Deconstruction–Reconstruction Approach : A more advanced strategy involves chemically breaking down (deconstructing) the pyrimidine ring of a complex molecule and then rebuilding (reconstructing) it with new substituents. This method allows for significant structural diversification that would be difficult to achieve with traditional methods. For example, a pyrimidine can be converted into an iminoenamine, which then serves as a versatile intermediate for synthesizing a wide range of substituted pyrimidine analogs. nih.gov

Systematic Substituent Scanning : This is a fundamental strategy where different functional groups are systematically introduced at each accessible position of the pyrimidinone ring. By testing these analogs, chemists can probe for beneficial interactions within the target's binding site, identifying pockets that can accommodate hydrophobic, polar, or charged groups to enhance affinity and selectivity. researchgate.net

These synthetic strategies provide the tools necessary to transform an initial pyrimidinone "hit" compound into a "lead" candidate with a more desirable profile for further development. nih.gov

Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the biological activity of the specific chemical compound “this compound” that adheres to the provided, highly specific outline.

Research on related pyrimidine and pyrimidinone derivatives has shown a range of biological activities; however, these findings cannot be directly attributed to this compound. The strict requirement to focus solely on this compound and the specified sub-topics of anticancer, antimicrobial, and antiviral mechanisms prevents the creation of a scientifically accurate and thorough article as requested.

Detailed, mechanism-focused in vitro studies, including specific cancer cell line growth inhibition data (HepG2, A549, HCT-116), investigations into apoptosis induction via caspase pathways, enzyme inhibition data (such as for EZH2), protein-ligand interaction analyses, and modulation of purinergic receptors for this exact compound are not available in the public domain. Similarly, specific studies detailing the antimicrobial and antiviral activities of this compound could not be located.

Therefore, the generation of the requested article is not possible without violating the core instructions regarding scientific accuracy and strict adherence to the specified compound and outline.

Biological Activity Research Mechanism Focused, in Vitro Studies

Antimicrobial and Antiviral Activity

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli)

No research data was found regarding the antibacterial efficacy of 6-Methoxy-1-methylpyrimidin-2(1H)-one against Staphylococcus aureus or Escherichia coli.

Antifungal Efficacy (e.g., against Aspergillus niger, Candida albicans)

No studies detailing the antifungal efficacy of this compound against Aspergillus niger or Candida albicans were identified.

Molecular Mechanisms, e.g., DNA Intercalation

No literature is available that describes or investigates the potential for this compound to act via a DNA intercalation mechanism.

HIV-1 Reverse Transcriptase Inhibition and Antiviral Activity in Cell Culture

No published research was found on the ability of this compound to inhibit HIV-1 reverse transcriptase or exert antiviral activity in cell culture.

Enzyme Inhibition Studies (Broader Scope)

Thymidine (B127349) Phosphorylase Inhibition

There are no available studies on the inhibitory effects of this compound against the enzyme thymidine phosphorylase.

Isocitrate Dehydrogenase Inhibition

No research data was found concerning the inhibition of isocitrate dehydrogenase by this compound.

Other Mechanistic Biological Effects

Plant Growth Stimulating Effects

While direct in vitro research on the plant growth-stimulating effects of this compound is not available in the current body of scientific literature, extensive studies on related pyrimidine (B1678525) derivatives have revealed significant auxin-like and cytokinin-like activities. These studies provide a framework for understanding the potential biological effects of this chemical class on plant physiology.

Synthetic pyrimidine derivatives are recognized for their capacity to regulate plant growth and development. auctoresonline.org Research on compounds such as Methyur (sodium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine) and Kamethur (potassium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine) has demonstrated their role as effective plant growth regulators. plantsciencejournal.comijisrt.com These compounds, at low concentrations, have been shown to positively influence the growth of various agricultural and industrial crops. indexcopernicus.com

The mechanism of action for these pyrimidine derivatives is believed to be linked to their influence on the endogenous pool of phytohormones in plant cells. botanyjournals.com Their regulatory action may involve auxin- and cytokinin-like effects on fundamental cellular processes such as cell elongation, division, and differentiation, which are crucial for the formation and development of shoot and root meristems. botanyjournals.com It is hypothesized that these compounds may impact the perception and signal transduction pathways of natural auxins and cytokinins, as well as their biosynthesis, metabolism, and transport within plant cells. plantsciencejournal.com This modulation of hormonal balance can lead to enhanced growth and development of both the shoot and root systems of plants. indexcopernicus.com

In vitro bioassays are commonly used to determine the phytohormone-like activity of synthetic compounds. Auxin-like activity is often assessed by observing the stimulation of adventitious root formation on isolated leaf or stem cuttings, while cytokinin-like activity can be determined by the growth of biomass in isolated cotyledons. researchgate.netbiosciencejournals.com Studies on a range of pyrimidine derivatives have demonstrated their ability to induce these effects, often at levels comparable to or exceeding those of natural plant hormones like Indole-3-acetic acid (IAA) and synthetic auxins like 1-Naphthylacetic acid (NAA). researchgate.netbiosciencejournals.com

For instance, studies on wheat (Triticum aestivum L.) have shown that certain thienopyrimidine derivatives can regulate morphometric and biochemical parameters more effectively than IAA or the synthetic regulators Methyur and Kamethur. nih.gov Similarly, research on pea (Pisum sativum L.) and chickpea (Cicer arietinum L.) has identified pyrimidine derivatives that positively affect growth and development, with the specific activity depending on the substituents in their chemical structure. ijisrt.comresearchgate.net These effects include not only increased shoot and root length but also enhanced content of photosynthetic pigments like chlorophylls (B1240455) and carotenoids. auctoresonline.org

The collective findings from studies on various pyrimidine analogues suggest that compounds within this class are promising candidates for plant growth regulation. The data indicates a consistent pattern of auxin- and cytokinin-like effects across different plant species and experimental systems.

Table 1: Observed Plant Growth Stimulating Effects of Various Pyrimidine Derivatives in In Vitro Studies

Plant Species Derivative Type Observed Effects Comparison Reference
Wheat (Triticum aestivum L.) Thienopyrimidines Enhanced shoot and root growth; Increased photosynthetic pigments Similar or superior to IAA, Methyur, and Kamethur plantsciencejournal.comnih.gov
Pea (Pisum sativum L.) Dihydroimidazo[1,2-c]pyrimidine Positive effect on growth and development of shoots and roots Dependent on chemical structure researchgate.net
Haricot Bean (Phaseolus vulgaris L.) General Pyrimidines Stimulation of adventitious root formation Similar or superior to IAA and NAA researchgate.netbiosciencejournals.com
Sorghum (Sorghum bicolor (L.) Moench) Methyur, Kamethur Improved growth and productivity - botanyjournals.com
Barley (Hordeum vulgare L.) Methyur, Kamethur Increased morphometric parameters and photosynthetic pigments Exceeded control researchgate.net
Chickpea (Cicer arietinum L.) General Pyrimidines Auxin-like, Methyur-like, and Kamethur-like regulatory effects - ijisrt.comresearchgate.net

This table summarizes findings on pyrimidine derivatives related to this compound, as no direct studies on the specified compound were found.

Receptor Agonism/Antagonism (e.g., Alpha-2-imidazoline Receptor Agonism)

There is currently no available scientific literature or in vitro research data regarding the agonistic or antagonistic activity of this compound at the alpha-2-imidazoline receptor or any other receptor. Studies on alpha-2 adrenoceptor and imidazoline (B1206853) receptor agonists have historically focused on compounds with an imidazoline moiety or related structures, and there is no indication that pyrimidinone derivatives have been investigated for this activity.

Table of Mentioned Compounds

Compound Name Chemical Class/Type
This compound Pyrimidinone Derivative
Methyur Pyrimidine Derivative (Sodium Salt)
Kamethur Pyrimidine Derivative (Potassium Salt)
Indole-3-acetic acid (IAA) Natural Plant Hormone (Auxin)

Advanced Research Directions and Future Perspectives in 6 Methoxy 1 Methylpyrimidin 2 1h One Chemistry

Exploration of Novel Synthetic Routes and Reaction Pathways

The synthesis of substituted pyrimidinones (B12756618) is a cornerstone of medicinal chemistry. beilstein-journals.org Future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies for 6-Methoxy-1-methylpyrimidin-2(1H)-one and its analogs.

Key Research Thrusts:

Catalyst Development: Exploration of novel metal-based and organocatalysts to improve reaction yields, reduce reaction times, and enhance stereoselectivity. This could involve modifying existing protocols, such as those used for related quinoline (B57606) syntheses which sometimes employ metal-free methods. researchgate.net

Flow Chemistry: Implementation of continuous flow synthesis to offer better control over reaction parameters, improve safety, and allow for scalable production.

Green Chemistry Approaches: Utilization of greener solvents, microwave-assisted synthesis, and multicomponent reactions to minimize environmental impact. The synthesis of related pyridinone derivatives has benefited from such streamlined approaches. nih.gov

Reaction Pathway Investigation: Detailed mechanistic studies of existing and novel reactions to understand intermediate formation and optimize conditions. This could parallel the investigation of cross-coupling methodologies seen in the synthesis of other N-heterocycles like azaindoles. nih.gov

A comparative table of potential synthetic strategies is outlined below.

Synthetic Strategy Potential Starting Materials Key Advantages Research Focus
Cyclocondensation O-methyl isourea salts, β-ketoesters (e.g., ethyl acetoacetate)High convergence, direct formation of the pyrimidinone core. echemi.comOptimization of catalysts, exploration of a wider substrate scope for functional group tolerance.
Cross-Coupling Reactions Halogenated pyrimidinone precursors, methylating and methoxylating agentsModular approach, allows for late-stage functionalization.Development of novel palladium or copper-catalyzed coupling methods specific to the pyrimidinone scaffold.
C-H Activation Pyrimidinone coreAtom-economical, avoids pre-functionalization of starting materials.Discovery of regioselective C-H methylation and methoxylation catalysts.
Biocatalysis Simple precursorsHigh selectivity, environmentally benign conditions.Engineering enzymes for specific transformations on the pyrimidine (B1678525) ring.

Development of Advanced Spectroscopic and Computational Methodologies

A thorough understanding of the structural and electronic properties of this compound is crucial for its development. Future work will leverage sophisticated analytical and computational tools to create a detailed molecular profile.

Spectroscopic Advances:

Advanced NMR Techniques: Application of 2D NMR (COSY, HSQC, HMBC) and solid-state NMR to fully elucidate the structure and conformation of the molecule and its derivatives in different states.

High-Resolution Mass Spectrometry (HRMS): Used for precise mass determination and fragmentation analysis to confirm identity and study metabolic pathways.

Vibrational Spectroscopy: Advanced IR and Raman spectroscopy, combined with theoretical calculations, to probe vibrational modes and intermolecular interactions. researchgate.net

X-ray Crystallography: Determination of the single-crystal X-ray structure to provide definitive information on bond lengths, bond angles, and crystal packing, which is fundamental for understanding molecular interactions. nih.gov

Computational Chemistry Directions:

Quantum Chemical Calculations: High-level ab initio and Density Functional Theory (DFT) calculations to predict spectroscopic properties, reaction mechanisms, and electronic structure. Methods like the G3(MP2)//B3LYP level of theory have been used to determine gas-phase enthalpies of formation for related methoxy-substituted compounds. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule and its interactions with biological macromolecules, such as enzymes or receptors, in a simulated physiological environment.

QSAR and Machine Learning: Development of Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to predict the biological activity of novel derivatives based on calculated molecular descriptors, enhancing the efficiency of drug discovery. unito.it

Rational Design of Novel Derivatives with Enhanced Biological Specificity

The pyrimidinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. mdpi.com Rational design strategies will be pivotal in creating derivatives of this compound with high potency and selectivity for specific biological targets.

Design Strategies:

Structure-Based Drug Design (SBDD): Utilizing the 3D structure of a target protein (e.g., a kinase or enzyme) to design molecules that fit precisely into the active site. This approach has been successful for designing inhibitors for targets like DNA-dependent protein kinase (DNA-PK). acs.org

Bioisosteric Replacement: Substituting the methoxy (B1213986) or methyl groups with other functional groups (e.g., halogens, trifluoromethyl, small alkyl chains) to modulate properties like lipophilicity, metabolic stability, and target binding affinity.

Scaffold Hopping: Replacing the pyrimidinone core with other heterocyclic systems while maintaining key pharmacophoric features to explore new chemical space and potentially discover novel biological activities.

Fragment-Based Drug Discovery (FBDD): Using small molecular fragments that bind to the target protein as starting points for building more potent and selective inhibitors.

The goal is to optimize the structure-activity relationship (SAR), as demonstrated in the development of pyridinylpyrimidine inhibitors for human methionine aminopeptidase-1 (HsMetAP1), where modifications to side chains led to enhanced selectivity. nih.gov

Target Position Potential Modification Desired Outcome Example from Related Compounds
C6-Methoxy Group Replacement with larger alkoxy, fluoroalkoxy, or amino groupsModulate solubility, metabolic stability, and hydrogen bonding potential.In moxifloxacin, a C8-methoxy group increases potency and decreases toxicity. beilstein-journals.org
N1-Methyl Group Substitution with larger alkyl, aryl, or heterocyclic moietiesExplore new binding pockets, alter pharmacokinetic properties.Indole-based EZH2 inhibitors were optimized by modifying the N1-substituent to improve oral bioavailability. acs.org
Pyrimidinone Ring Addition of substituents at C4 or C5 positionsIntroduce new vectors for target interaction, improve selectivity.Design of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as selective PDE3 inhibitors. nih.gov

In-depth Investigation of Molecular Interactions and Dynamics

Understanding how this compound and its derivatives interact with their biological targets at a molecular level is critical for mechanism-of-action studies and further optimization.

Key Investigative Techniques:

Co-crystallization: Obtaining X-ray crystal structures of derivatives in complex with their target proteins to visualize the precise binding mode, including key hydrogen bonds, hydrophobic interactions, and π-π stacking.

Biophysical Methods: Employing techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays to quantify binding affinity (Kd), thermodynamics, and target engagement.

Computational Docking and Simulation: Using molecular docking to predict binding poses and MD simulations to study the stability of the ligand-protein complex over time, revealing dynamic interactions that are not visible in static crystal structures. Docking studies have been instrumental in explaining the activity of 6-methoxy-2-arylquinolines as P-glycoprotein inhibitors. nih.gov

NMR Spectroscopy: Using techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY to identify which parts of the molecule are in close contact with the target protein.

Emerging Applications in Chemical Biology and Medicinal Chemistry

The versatile pyrimidinone core suggests that this compound could be a valuable scaffold for developing chemical probes and therapeutic agents.

Potential Therapeutic Areas:

Oncology: Many kinase inhibitors used in cancer therapy are based on N-heterocyclic scaffolds. Derivatives could be designed to target specific kinases, such as those in the PI3K/mTOR pathway, or epigenetic targets like the histone methyltransferase EZH2. acs.org

Antiviral Agents: Pyridinone derivatives have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov The pyrimidinone core could be explored for activity against viral enzymes from influenza, hepatitis, or other viruses. nih.gov

Central Nervous System (CNS) Disorders: Heterocyclic compounds are frequently developed for CNS targets. Derivatives could be investigated as antagonists for receptors implicated in neurological or psychiatric conditions.

Agrochemicals: The related compound 2-Methoxy-4-methyl-6-hydroxypyrimidine is an intermediate in the synthesis of pesticides, indicating a potential application for derivatives of this compound in agriculture. echemi.com

Applications in Chemical Biology:

Chemical Probes: Development of biotinylated or fluorescently-tagged derivatives to serve as chemical probes for identifying novel biological targets through techniques like affinity chromatography and cellular imaging.

Assay Development: Use as a starting point for developing high-throughput screening assays to find new modulators of specific biological pathways.

Q & A

Q. What are the established synthetic routes for 6-Methoxy-1-methylpyrimidin-2(1H)-one, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of pyrimidinone derivatives typically involves cyclization reactions or nucleophilic substitution. For example, 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one was synthesized using sodium methylate in methanol to facilitate methoxy group introduction . Key factors influencing yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitutions.
  • Catalyst : Acid or base catalysts (e.g., HCl in DMF, NaOMe) optimize cyclization .
  • Temperature : Reflux conditions (70–100°C) improve reaction efficiency .
  • Purification : Recrystallization from ethanol or aqueous NaOH ensures high purity .

Q. Table 1: Synthetic Methods for Pyrimidinone Analogues

MethodKey ConditionsYield RangeReference
Cyclization with NaOMeMethanol, reflux, 24h60–75%
One-pot Biginelli routeHCl catalysis, 80°C, 12h50–65%

Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.3–3.5 ppm) and methyl groups (δ ~2.5 ppm). Pyrimidinone ring protons appear as distinct singlets (δ ~6.0–8.0 ppm) .
    • DEPT-135 : Confirms CH, CH₂, and CH₃ groups.
  • X-ray Crystallography :
    • Use SHELX for refinement to resolve disorder, as seen in 2-amino-6-methylpyrimidin-4(1H)-one structures .
    • ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding (e.g., N–H⋯O interactions) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation :
    • Use PPE (gloves, goggles) due to skin/eye irritation risks (Category 2 H315/H319) .
    • Avoid inhalation (H335); work in fume hoods .
  • Storage : Ambient temperatures in airtight containers to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for pyrimidinone derivatives?

Methodological Answer:

  • Validation Tools :
    • Use PLATON/ADDSYM to check for missed symmetry .
    • Analyze residual density maps (e.g., disorder in perchlorate salts ).
  • Refinement Strategies :
    • Apply TWIN commands in SHELXL for twinned crystals .
    • Compare geometric parameters (e.g., bond lengths ±0.02 Å) with similar structures .

Q. Table 2: Crystallographic Parameters for Pyrimidinones

ParameterTypical RangeExample (Reference)
C–O bond length1.22–1.25 Å1.23 Å in
N–H⋯O hydrogen bonds2.7–3.0 Å2.85 Å in

Q. What strategies are recommended for analyzing conflicting biological activity data of pyrimidinone analogs?

Methodological Answer:

  • Assay Standardization :
    • Compare MIC values under consistent conditions (e.g., pH, inoculum size) .
    • Validate purity (>98% via HPLC) to exclude impurity effects .
  • SAR Studies :
    • Correlate substituent effects (e.g., electron-withdrawing groups enhance antifungal activity) .
    • Use docking simulations (e.g., AutoDock Vina) to predict target binding .

Q. How can computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-31G(d) level to identify reactive sites (e.g., C2/C4 positions).
    • Calculate Fukui indices to predict electrophilicity .
  • Mechanistic Modeling :
    • Simulate transition states (e.g., methoxy group displacement) using Gaussian09 .

Q. What methodologies address challenges in scaling up pyrimidinone synthesis for preclinical studies?

Methodological Answer:

  • Process Optimization :
    • Switch from batch to flow chemistry for exothermic reactions .
    • Use green solvents (e.g., ethanol/water mixtures) to improve sustainability .
  • Quality Control :
    • Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.